N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is known for its unique structural features, which include a benzimidazole ring fused with an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then linked to the indole moiety through a series of condensation reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or indole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole-2-carboxylic acid derivatives, while reduction reactions can produce benzimidazole-2-ylmethyl alcohols.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is a semiconducting organic molecule with applications in electronic devices.
Benomyl: A systemic benzimidazole fungicide used in agriculture.
1H-benzimidazole-2-yl hydrazones: These compounds exhibit combined antiparasitic and antioxidant activities.
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide stands out due to its unique combination of a benzimidazole and indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-13(2)24-12-15(14-7-3-6-10-18(14)24)20(25)21-11-19-22-16-8-4-5-9-17(16)23-19/h3-10,12-13H,11H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
DPMKDLGOCOHQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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